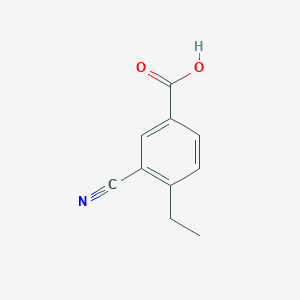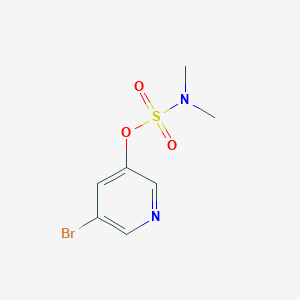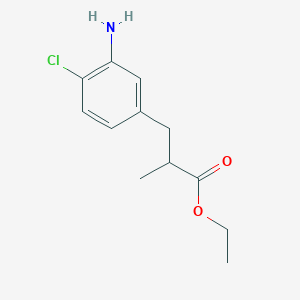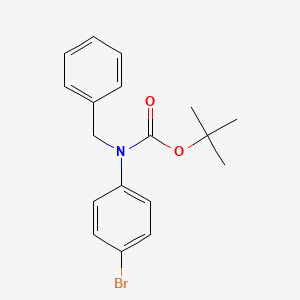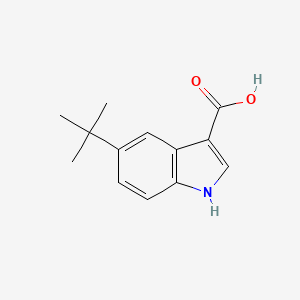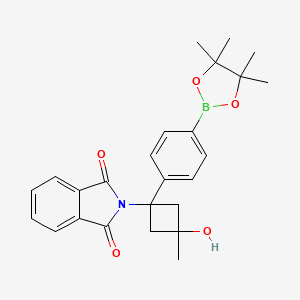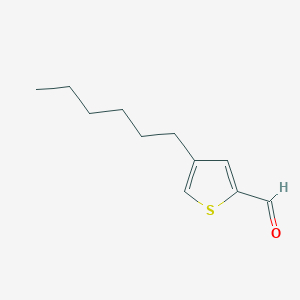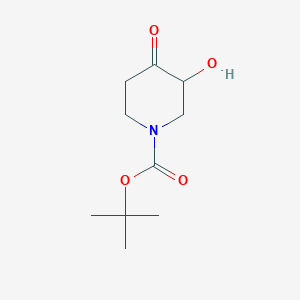
1-(4-叔丁基苯基)-3-(3-羟丙基)脲
概述
描述
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a urea moiety with a hydroxypropyl substituent
科学研究应用
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its urea moiety.
Industry: It can be used in the production of polymers and other materials where specific structural properties are desired.
作用机制
Target of Action
Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, enhancing their bioactivity .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea”. The tert-butyl group is known for its unique reactivity pattern, which could influence how this compound interacts with its targets .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
生化分析
Biochemical Properties
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the tert-butyl group in the compound is known for its unique reactivity pattern, which can influence the behavior of enzymes and proteins it interacts with . The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction, ultimately impacting cellular responses and functions .
Molecular Mechanism
The molecular mechanism of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s presence can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity . Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s role in cellular processes and its overall biochemical effects .
准备方法
The synthesis of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反应分析
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar compounds to 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea include:
1-(4-Tert-butylphenyl)-3-(2-hydroxyethyl)urea: Differing by the length of the hydroxyalkyl chain.
1-(4-Tert-butylphenyl)-3-(4-hydroxybutyl)urea: Featuring a longer hydroxyalkyl chain.
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)thiourea: Where the oxygen in the urea moiety is replaced by sulfur.
The uniqueness of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-hydroxypropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)11-5-7-12(8-6-11)16-13(18)15-9-4-10-17/h5-8,17H,4,9-10H2,1-3H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBDGTCJFUOSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

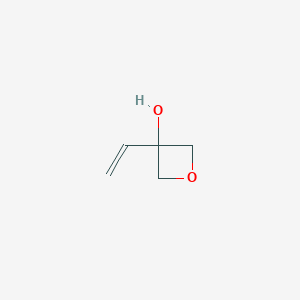
![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
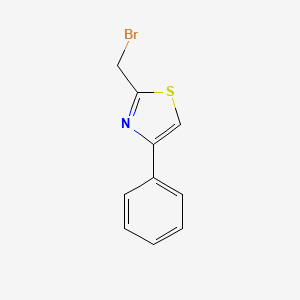
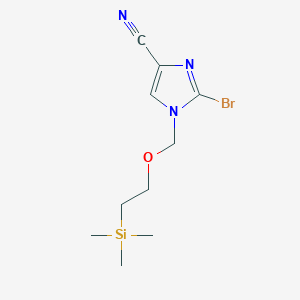
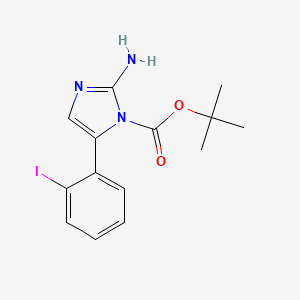
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
